molecular formula C13H15BrN4O2S B6429901 1-[1-(4-bromothiophene-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole CAS No. 2097922-77-3

1-[1-(4-bromothiophene-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole

Cat. No.: B6429901
CAS No.: 2097922-77-3
M. Wt: 371.26 g/mol
InChI Key: QPQLNBCNHZFGEY-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted with a methoxymethyl group at position 4 and a pyrrolidin-3-yl moiety at position 1. The pyrrolidine nitrogen is further acylated with a 4-bromothiophene-2-carbonyl group. Such hybrid architectures are often explored in medicinal chemistry for their tunable electronic and steric properties .

Properties

IUPAC Name

(4-bromothiophen-2-yl)-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O2S/c1-20-7-10-5-18(16-15-10)11-2-3-17(6-11)13(19)12-4-9(14)8-21-12/h4-5,8,11H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQLNBCNHZFGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CCN(C2)C(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole and Pyrrolidine Moieties
Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties/Applications Reference
1-[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole - 4-Bromothiophene-2-carbonyl
- Methoxymethyl-triazole
- Pyrrolidine
~386.3 (estimated) Potential halogen bonding; enhanced lipophilicity
1-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole - Furan-3-carbonyl
- Methoxymethyl-triazole
- Pyrrolidine
284.3 Reduced lipophilicity; possible π-π interactions
1-(1-(4-Fluorobenzyl)pyrrolidin-3-yl)-4-(2-(3,4-dichlorobenzyloxy)phenyl)-1H-triazole - 4-Fluorobenzyl
- Dichlorobenzyloxy-phenyl
- Triazole
~523.3 (estimated) Multi-halogenated; potential antimicrobial activity
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole - Chlorophenyl-thiazole
- Fluorophenyl-pyrazole
- Triazole
~578.9 (estimated) Isostructural bromo/chloro comparison; antimicrobial activity

Key Observations :

  • Heterocycle Swapping : Replacing thiophene with furan (as in ) reduces aromaticity and electron-withdrawing effects, altering solubility and binding interactions.
  • Methoxy vs. Methyl Groups: Methoxymethyl in the target compound improves aqueous solubility compared to non-polar methyl substituents in analogs like those in .
Electronic and Steric Profiles
  • Thiophene vs. Furan/Benzene : The 4-bromothiophene in the target compound is more electron-rich than furan but less than benzene, influencing charge distribution and dipole moments. Thiophene’s larger atomic radius (vs. furan) may enhance steric interactions in binding pockets .

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